CAS 2050-45-5 N-(3,5-Dimethylphenyl)acetamide chemical properties and structure
CAS 2050-45-5 N-(3,5-Dimethylphenyl)acetamide chemical properties and structure
An In-depth Technical Guide to N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5), a substituted aromatic amide of significant interest in synthetic organic chemistry and drug discovery. This document consolidates critical information regarding its chemical structure, physicochemical properties, spectroscopic signature, and established synthesis protocols. Furthermore, it addresses the compound's known biological activities and associated toxicological concerns, offering essential safety and handling guidelines for laboratory professionals. The content is structured to serve as a foundational resource for researchers, chemists, and drug development scientists engaged in work involving this molecule and its derivatives.
Introduction and Molecular Identity
N-(3,5-Dimethylphenyl)acetamide, also known as 3',5'-acetoxylidide or 3,5-dimethylacetanilide, is an organic compound characterized by an acetamide group linked to a 3,5-dimethyl substituted phenyl ring.[1] The presence of the amide functional group provides a polar site capable of hydrogen bonding, while the dimethyl-substituted aromatic ring imparts significant hydrophobic character.[1] This amphiphilic nature influences its solubility, reactivity, and interactions with biological systems. Its molecular structure makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.[1]
Table 1: Chemical Identity of N-(3,5-Dimethylphenyl)acetamide
| Identifier | Value |
| CAS Number | 2050-45-5[2] |
| Molecular Formula | C₁₀H₁₃NO[1][3] |
| Molecular Weight | 163.22 g/mol [1][3] |
| IUPAC Name | N-(3,5-dimethylphenyl)acetamide |
| Synonyms | 3,5-Dimethylacetanilide, 3',5'-Acetoxylidide, NSC 200[1] |
| SMILES | CC(=O)Nc1cc(C)cc(C)c1[1][2] |
| InChI Key | HFAYQHIHIBTMBI-UHFFFAOYSA-N[1][2] |
Diagram 1: Molecular Structure of N-(3,5-Dimethylphenyl)acetamide
Caption: Experimental workflow for the synthesis of N-(3,5-Dimethylphenyl)acetamide.
Step-by-Step Methodology
Causality: The aniline is first protonated with hydrochloric acid to increase its solubility in the aqueous medium. Acetic anhydride is the acetylating agent. Sodium acetate is added as a base to deprotonate the anilinium ion in situ, regenerating the nucleophilic amine, and to neutralize the acetic acid byproduct, driving the reaction to completion and promoting precipitation of the neutral amide product. [4][5]
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Reagent Preparation:
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In a 100 mL Erlenmeyer flask, add 3,5-dimethylaniline (e.g., 1.0 g, ~8.25 mmol).
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Add 25 mL of deionized water, followed by concentrated hydrochloric acid (~0.85 mL, ~10 mmol). Swirl until the amine fully dissolves, forming the hydrochloride salt.
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In a separate beaker, prepare the base solution by dissolving sodium acetate (e.g., 1.3 g, ~15.8 mmol) in 10 mL of deionized water.
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Acetylation Reaction:
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To the stirred solution of 3,5-dimethylaniline hydrochloride, add acetic anhydride (~1.0 mL, ~10.6 mmol) in one portion.
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Immediately following the addition of acetic anhydride, pour in the sodium acetate solution.
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Product Precipitation and Isolation:
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A voluminous white precipitate of N-(3,5-Dimethylphenyl)acetamide should form instantly.
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Place the flask in an ice-water bath for 15-20 minutes to ensure complete precipitation.
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Purification:
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Collect the crude product by vacuum filtration using a Büchner funnel.
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Wash the filter cake thoroughly with several portions of cold deionized water to remove residual salts and acids.
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The crude solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield fine, crystalline needles.
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Dry the purified product in a vacuum oven or air-dry to a constant weight.
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Biological Activity and Toxicological Profile
This compound is intended for research use only and must be handled with extreme caution. [3][6]
Reported Biological Effects
Several chemical supplier databases report significant biological hazards associated with N-(3,5-Dimethylphenyl)acetamide. It is described as a reactive agent that has been shown to be genotoxic, causing mutations in DNA and chromosomes. [1][3]It is also reported to be carcinogenic in mammalian cells and bladder tissue. [1][3]Furthermore, some sources classify it as a hallucinogenic compound that acts as a serotonin antagonist and an inhibitor of protein synthesis. [1][3]These claims highlight the compound's potential as a potent biological agent, necessitating rigorous safety protocols.
Safety, Handling, and Personal Protective Equipment (PPE)
Given the reported toxicity, strict adherence to safety protocols is mandatory.
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Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. [7][8]* Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [9] * Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly. [9] * Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
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Handling: Avoid contact with skin, eyes, and clothing. [7]Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
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First Aid:
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In case of skin contact: Immediately wash off with soap and plenty of water. [9] * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [9] * If inhaled: Move the person into fresh air. [7] * If swallowed: Rinse mouth with water and consult a physician immediately. Do not induce vomiting. [7]
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Applications in Research and Drug Development
The primary application of N-(3,5-Dimethylphenyl)acetamide is as a chemical intermediate in organic synthesis. The acetamide group serves as a protecting group for the amine, moderating its reactivity and directing electrophilic aromatic substitution. [5]The core structure is a scaffold that can be further functionalized to create a diverse library of compounds for screening in drug discovery programs. Its derivatives have been explored for various therapeutic applications, demonstrating the utility of the N-phenylacetamide template in medicinal chemistry. [10][11]
Conclusion
N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5) is a well-defined chemical entity with a straightforward and efficient synthesis protocol. Its utility as a synthetic intermediate is clear, though its application must be balanced with a thorough understanding and mitigation of its significant reported toxicological properties. This guide provides the core technical information required by researchers to handle, synthesize, and characterize this compound safely and effectively in a laboratory setting.
References
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International Journal of Advanced Research in Science, Communication and Technology. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2025). Available from: [Link]
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